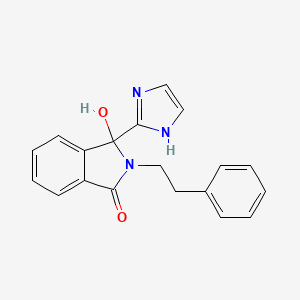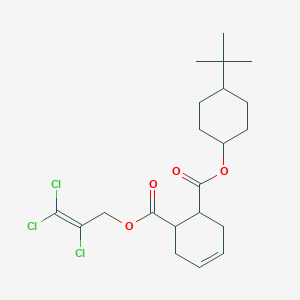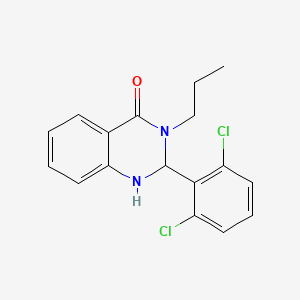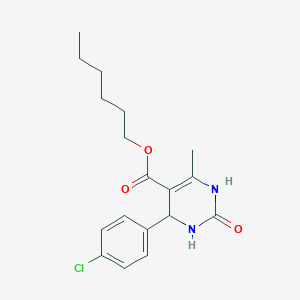
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival.
Mecanismo De Acción
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone binds to the ATP-binding site of EGFR and prevents its activation by ATP. This leads to the inhibition of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. However, it has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects on other tyrosine kinases.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone. One direction is to develop more potent and selective EGFR inhibitors with better pharmacokinetic properties. Another direction is to study the role of EGFR in other biological processes, such as wound healing and tissue regeneration. Furthermore, the combination of EGFR inhibitors with other targeted therapies or immunotherapies could be explored to improve cancer treatment outcomes.
Métodos De Síntesis
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is synthesized from 2-(2-phenylethyl) isoindoline-1,3-dione and 1H-imidazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)-1-isoindolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. This compound has also been used to study the mechanism of action of EGFR and its downstream signaling pathways.
Propiedades
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(2-phenylethyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17-15-8-4-5-9-16(15)19(24,18-20-11-12-21-18)22(17)13-10-14-6-2-1-3-7-14/h1-9,11-12,24H,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWICHEWDJOXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)

![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)
![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![N,N'-bis[3-(dimethylamino)propyl]terephthalamide hydrochloride](/img/structure/B5002796.png)